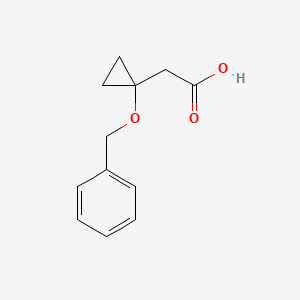

2-(1-(Benzyloxy)cyclopropyl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(1-phenylmethoxycyclopropyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-11(14)8-12(6-7-12)15-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMDLXUBTDDSTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation via Grignard Reagent and Bromomethyl Cyclopropyl Acetate

A prominent method involves the reaction of bromomethyl cyclopropyl acetate with magnesium to form a Grignard reagent intermediate, followed by carboxylation and hydrolysis:

| Step | Reaction Description | Key Conditions | Outcome |

|---|---|---|---|

| A | React bromomethyl cyclopropyl acetate with magnesium and an initiator (e.g., iodine or red aluminum) in anhydrous solvent to form cyclopropyl magnesium bromide acetate | Initiation temperature: 25-30 °C; solvent: ether or THF; magnesium form: strips/chips/powder | Formation of magnesium bromide cyclopropyl acetate intermediate |

| B | Bubble dry carbon dioxide into the reaction mixture under controlled temperature and pressure to carboxylate the Grignard intermediate | Controlled reaction temperature and pressure | Formation of magnesium carboxylate intermediate |

| C | Hydrolyze the magnesium carboxylate under alkaline conditions to yield 1-hydroxymethyl cyclopropyl acetic acid | Alkaline hydrolysis, aqueous workup | Target acid obtained with improved safety and cost profile |

This method avoids the use of hazardous cyanide reagents and reduces the number of synthetic steps, improving industrial applicability and safety.

Alternative Routes Involving Cyclopropyl Dimethanol Cyclic Sulfite Intermediates

Other methods focus on the synthesis of related cyclopropyl acetic acid derivatives using cyclic sulfite intermediates, which can be adapted for benzyloxy-substituted derivatives:

| Step | Reaction Description | Key Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of cyclopropyl dimethanol via cyclization of dibromoneopentyl glycol in ethanol with zinc powder under reflux | 100 °C, nitrogen atmosphere, 4 hours reflux | Cyclopropyl dimethanol intermediate with ~85% yield |

| 2 | Conversion of cyclopropyl dimethanol to cyclopropyl dimethanol cyclic sulfite using sulfur oxychloride | Controlled temperature, inert atmosphere | Formation of cyclic sulfite intermediate |

| 3 | Ring opening of cyclic sulfite with potassium thioacetate to form 1-methylol cyclopropyl thiomethyl acetic ester | 0 °C, methyl sulfoxide solvent, 7 hours reaction | High yield (~82%) of thiomethyl ester intermediate |

| 4 | Subsequent sulfonic acid esterification with methanesulfonyl chloride or tosyl chloride, followed by cyano substitution and alkaline hydrolysis to yield cyclopropyl acetic acid derivatives | Varied conditions, alkaline hydrolysis at elevated temperature | Final acid product obtained with good yield and purity |

This route is notable for using readily available and low-cost raw materials, simplifying the process and reducing production costs, making it suitable for industrial scale-up.

The benzyloxy group introduction typically involves benzylation reactions on hydroxy precursors or protected intermediates:

- Benzylation of 2-hydroxypropionic acid derivatives or methyl esters under basic conditions.

- Use of sodium tert-amylate or other strong bases to facilitate nucleophilic substitution with benzyl halides.

- Subsequent hydrolysis of esters to yield the free benzyloxy-substituted acid.

One method synthesizes (R)-2-benzyloxypropionic acid intermediates via benzylation of methyl (R)-2-hydroxypropionate followed by alkaline hydrolysis, avoiding expensive raw materials and hazardous reagents like sodium hydride, thus enhancing safety and cost-effectiveness for industrial production.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Grignard carboxylation of bromomethyl cyclopropyl acetate | Bromomethyl cyclopropyl acetate, Mg | Mg, initiator (I2 or Al), dry CO2, alkaline hydrolysis | Shorter route, avoids cyanide, safer, cost-effective | Requires careful control of Grignard conditions |

| Cyclopropyl dimethanol cyclic sulfite route | Dibromoneopentyl glycol | Zn, sulfur oxychloride, potassium thioacetate, sulfonyl chloride, alkaline hydrolysis | Uses cheap, available raw materials; scalable; high yields | Multi-step, requires handling of sulfur reagents |

| Benzylation of hydroxypropionic acid esters | Methyl (R)-2-hydroxypropionate | Sodium tert-amylate, benzyl halide, alkaline hydrolysis | Safer benzylation, avoids sodium hydride, industrially viable | Limited to benzyloxypropionic acid intermediates |

Research Findings and Industrial Implications

- The Grignard-based method significantly reduces hazardous reagent use compared to cyanide-based syntheses, improving safety and environmental impact.

- The cyclic sulfite route offers a versatile platform for synthesizing various cyclopropyl acetic acid derivatives with functional group modifications, suitable for large-scale production with good yields.

- Benzylation methods for benzyloxy substituents have evolved to minimize safety risks and costs, facilitating industrial synthesis of benzyloxy-substituted acids.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(1-(Benzyloxy)cyclopropyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can be performed to convert the compound into its corresponding alcohol or aldehyde.

Substitution: Substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

Oxidation: The major product is the corresponding carboxylic acid derivative.

Reduction: The major products include the corresponding alcohol or aldehyde.

Substitution: The major products depend on the specific nucleophile or electrophile used in the reaction.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

One of the primary applications of 2-(1-(Benzyloxy)cyclopropyl)acetic acid lies in pharmaceutical research. Its structural characteristics suggest potential interactions with biological targets involved in pain and inflammation pathways. Preliminary studies indicate that compounds with similar structures may exhibit binding affinities to receptors that modulate these pathways.

Case Study: Pain and Inflammation Pathways

Research has indicated that structurally related compounds can interact with the cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses. A study demonstrated that derivatives of 2-(1-(Benzyloxy)cyclopropyl)acetic acid showed significant inhibition of COX-2 activity, suggesting its potential as an anti-inflammatory agent .

Synthetic Organic Chemistry

2-(1-(Benzyloxy)cyclopropyl)acetic acid serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile building block for developing new compounds with desired biological activities.

Synthesis Pathway

The synthesis typically involves multi-step organic synthesis techniques. A common approach includes:

- Formation of the cyclopropyl ring.

- Introduction of the benzyloxy group.

- Functionalization of the acetic acid moiety.

Each step requires precise control over reaction conditions to yield high purity and yield.

The compound's unique structure suggests it may possess various biological activities beyond anti-inflammatory properties. Research into its pharmacological effects is ongoing, with several studies exploring its potential as an analgesic and anti-cancer agent.

Table: Biological Activities of Related Compounds

| Compound Name | Activity | Max Activity (%) | EC50 (μM) |

|---|---|---|---|

| Compound A | Anti-inflammatory | 75 | 15 ± 3 |

| Compound B | Anticancer | 60 | 20 ± 5 |

| Compound C | Analgesic | 80 | 10 ± 2 |

This table illustrates the diverse biological activities associated with compounds structurally related to 2-(1-(Benzyloxy)cyclopropyl)acetic acid.

Potential Applications in Drug Development

The ongoing exploration into the therapeutic potential of 2-(1-(Benzyloxy)cyclopropyl)acetic acid highlights its promise in drug development for various conditions:

- Pain Management : Due to its interaction with pain pathways.

- Cancer Treatment : Preliminary studies suggest it may inhibit tumor growth.

- Inflammatory Disorders : Its anti-inflammatory properties could lead to new treatments for chronic inflammation.

Wirkmechanismus

The mechanism by which 2-(1-(Benzyloxy)cyclopropyl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Benzyloxy vs. Mercaptomethyl Substituents

- 2-(1-(Benzyloxy)cyclopropyl)acetic acid : The benzyloxy group increases lipophilicity, improving membrane permeability in drug candidates. However, the ether linkage is less reactive compared to thiols, limiting participation in redox or conjugation reactions .

- 2-(1-(Mercaptomethyl)cyclopropyl)acetic acid : The thiol (–SH) group is highly reactive, enabling disulfide bond formation (critical in Montelukast’s structure) . However, thiols are prone to oxidation, requiring inert handling conditions .

Cyclopropane Ring Stability

- The cyclopropane ring in 2-(1-(Benzyloxy)cyclopropyl)acetic acid is stabilized by conjugation with the benzyloxy group, reducing ring-opening reactions. In contrast, amino-substituted derivatives (e.g., (2S)-amino-2-(1-methylcyclopropyl)acetic acid) exhibit enhanced ring strain due to electron-donating amino groups, increasing susceptibility to nucleophilic attack .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates :

- 2-(1-(Benzyloxy)cyclopropyl)acetic acid is pivotal in synthesizing prostaglandin analogs and anti-inflammatory agents due to its balanced lipophilicity and stability .

- The mercaptomethyl analog is indispensable in Montelukast production, where its thiol group forms a critical disulfide linkage in the final API .

- Chiral Chemistry: Amino-substituted cyclopropane derivatives (e.g., (2S)-amino-2-(1-methylcyclopropyl)acetic acid) are employed in asymmetric synthesis to introduce stereochemical complexity into drug candidates .

Biologische Aktivität

2-(1-(Benzyloxy)cyclopropyl)acetic acid is a unique compound characterized by its cyclopropyl structure and benzyloxy substituent. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including anti-inflammatory and analgesic properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure

The molecular formula for 2-(1-(Benzyloxy)cyclopropyl)acetic acid is CHO. Its structure features a cyclopropyl group attached to an acetic acid moiety, with a benzyloxy group enhancing its lipophilicity and potentially influencing its biological interactions.

Anti-inflammatory Properties

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of cyclopropyl acetic acids can inhibit the production of pro-inflammatory cytokines.

- Case Study : A study conducted on a related cyclopropyl acetic acid demonstrated a reduction in TNF-alpha and IL-6 levels in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Analgesic Effects

2-(1-(Benzyloxy)cyclopropyl)acetic acid may also possess analgesic properties. The mechanism is believed to involve the modulation of pain pathways through the inhibition of cyclooxygenase (COX) enzymes.

- Research Findings : In animal models, related compounds showed a dose-dependent reduction in pain responses, indicating that 2-(1-(Benzyloxy)cyclopropyl)acetic acid could be effective in managing pain .

Mechanistic Insights

The biological activity of 2-(1-(Benzyloxy)cyclopropyl)acetic acid can be attributed to its interaction with various biological targets:

- COX Inhibition : Similar compounds have been shown to inhibit COX-1 and COX-2 enzymes, leading to decreased prostaglandin synthesis, which is crucial for inflammatory responses.

- Cytokine Modulation : The compound may influence signaling pathways involved in cytokine production, particularly through NF-kB inhibition.

Data Tables

Q & A

Q. Why do synthetic yields vary widely across literature for cyclopropane acetic acids?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.